3-(Chloromethyl)-1-azabicyclo[2.2.2]octan-3-ol, commonly referred to as a bicyclic organic compound, is characterized by its unique bicyclic structure that includes a nitrogen atom. The molecular formula of this compound is , and it has a molecular weight of approximately 159.66 g/mol. The compound is recognized for its potential applications in medicinal chemistry, particularly as an intermediate in various chemical syntheses and for its biological activity against certain types of cancer cells and neurological conditions .
The compound is cataloged under several identifiers, including the CAS number 88598-77-0, which facilitates its identification in chemical databases. It has been studied extensively for its pharmacological properties, especially due to its structural similarity to other biologically active compounds .
3-(Chloromethyl)-1-azabicyclo[2.2.2]octan-3-ol falls under the category of heterocyclic compounds, specifically those containing nitrogen heteroatoms. This classification is significant as it often correlates with a range of biological activities and reactivities that are useful in drug development and synthesis .
The synthesis of 3-(Chloromethyl)-1-azabicyclo[2.2.2]octan-3-ol can be achieved through various methods, with one common approach involving the reaction of bicyclic precursors with chloromethylating agents under controlled conditions.
Technical Details:
The molecular structure of 3-(Chloromethyl)-1-azabicyclo[2.2.2]octan-3-ol features:
Key structural data include:
3-(Chloromethyl)-1-azabicyclo[2.2.2]octan-3-ol participates in various chemical reactions typical for halogenated compounds:
Technical Details:
These reactions are facilitated by the presence of reactive sites on the bicyclic structure, allowing for diverse synthetic pathways in organic chemistry and medicinal applications .
The mechanism of action for 3-(Chloromethyl)-1-azabicyclo[2.2.2]octan-3-ol primarily involves its interaction with biological targets such as receptors and enzymes:
Studies have indicated that this compound exhibits activity against certain cancer cell lines, highlighting its potential as a therapeutic agent in oncology .
These properties indicate stability under standard laboratory conditions but require careful handling due to potential volatility at elevated temperatures .
3-(Chloromethyl)-1-azabicyclo[2.2.2]octan-3-ol has several notable applications:
The synthesis of the 1-azabicyclo[2.2.2]octane (quinuclidine) scaffold relies predominantly on intramolecular cyclization strategies. Early methodologies, pioneered by Koenigs in 1904, utilized 3-ethyl-4-methylpyridine as a precursor subjected to formaldehyde condensation, sodium reduction, and iodide substitution to yield 3-ethylquinuclidine . Meisenheimer's 1920 refinement introduced sodium carbonate-mediated cyclization of 4-methylpyridine derivatives, significantly improving the isolation efficiency of unsubstituted quinuclidine . Modern approaches emphasize diastereoselective cyclization under mild conditions. Alizadeh's 2014 base-mediated protocol achieved yields up to 92% by reacting dibenzalacetone and malononitrile in dimethyl sulfoxide (DMSO) with potassium hydroxide at ambient temperature. However, this method faces limitations with ortho-substituted dibenzalacetones due to steric hindrance and para-hydroxyl groups due to electronic effects . Alternative thermal cyclizations, such as the Sommelet-Hauser rearrangement using sodium amide in liquid ammonia, demonstrate applicability for synthesizing bifenthrin intermediates with 87.8% efficiency .
Table 1: Cyclization Strategies for Azabicyclo[2.2.2]octane Framework Construction
| Method | Key Reagents/Conditions | Substrate Scope | Yield (%) | Limitations |
|---|---|---|---|---|
| Koenigs (1904) | Formaldehyde, Na Reduction | 3-Ethyl-4-methylpyridine | Moderate | Multi-step, moderate yield |
| Meisenheimer (1920) | Na₂CO₃ Cyclization | 4-Methylpyridine derivatives | Improved | -- |
| Alizadeh (2014) Base-Mediated | KOH, DMSO, 25°C | Dibenzalacetone derivatives | ≤92 | Steric/electronic sensitivity |
| Sommelet-Hauser Rearrangement | NaNH₂, Liquid NH₃ | Bifenthrin intermediates | 87.8 | High-temperature conditions |
Functionalization at the C3 position with the chloromethyl group is achieved via electrophilic chloromethylation. This critical step employs reagents like formaldehyde and hydrochloric acid (or chloromethyl methyl ether) to introduce the -CH₂Cl moiety onto the quinuclidinone or quinuclidinol scaffold . The reaction proceeds under acidic conditions, where the bicyclic tertiary nitrogen can facilitate iminium ion formation, enhancing electrophilic attack at the carbonyl oxygen of formaldehyde. Subsequent chloride displacement yields the chloromethyl derivative. This method is noted for its operational simplicity but requires careful control of stoichiometry and reaction temperature to minimize side products like bis-chloromethylated derivatives or epoxide formation. Purification typically involves recrystallization or chromatography to isolate high-purity 3-(chloromethyl)quinuclidin-3-ol suitable for further derivatization [10].
Direct halogenation at the C3 position provides an alternative pathway. While less common than chloromethylation for introducing the -CH₂Cl group, halogenation techniques are valuable for synthesizing halogenated quinuclidine analogs. Methods include:
Chiral 3-substituted quinuclidinols are synthesized via enantioselective hydrogenation of prochiral ketone precursors like 3-quinuclidinone. This method employs transition metal catalysts modified with chiral ligands. Ruthenium complexes ligated to atropisomeric diphosphines (e.g., (S)-BINAP, (R,R)-DIOP) are particularly effective, achieving enantiomeric excess (ee) values exceeding 85% under optimized conditions (50–100 bar H₂, 60–80°C) [7] [8]. The reaction mechanism involves hydride transfer to the re or si face of the carbonyl group, dictated by the chiral environment provided by the metal-ligand complex. Key advantages include high atom economy and scalability. However, substrate specificity remains a challenge; sterically hindered or electronically deactivated ketones exhibit reduced reactivity and enantioselectivity [7].
Beyond hydrogenation, stereoselective reductions utilize chiral catalysts for ketone-to-alcohol conversion. Borane-mediated reductions catalyzed by oxazaborolidines (Corey-Bakshi-Shibata catalysts) deliver high ee (90–95%) for 3-quinuclidinone at ambient temperature [7]. Alternatively, Noyori-type ruthenium(II) complexes (e.g., RuCl₂[(S)-BINAP][(S)-DPEN]) enable transfer hydrogenation using isopropanol/formic acid mixtures, providing (R)- or (S)-3-quinuclidinol with comparable enantioselectivity under milder pressures (1–5 bar) [7]. Ligand design critically influences performance:
Table 2: Chiral Catalysts for Stereoselective Reduction of 3-Quinuclidinone
| Catalyst System | Reductant/Conditions | Product Configuration | ee (%) | Key Advantage |
|---|---|---|---|---|
| Ru-(S)-BINAP | H₂ (50–100 bar), 60–80°C | (R)-3-Quinuclidinol | ≥85 | High turnover number (TON) |
| (S)-CBS-Oxazaborolidine | BH₃·THF, 25°C | (S)-3-Quinuclidinol | 90–95 | Ambient conditions |
| RuCl₂[(S)-BINAP][(S)-DPEN] | iPrOH/HCO₂H, 80°C | (R)-3-Quinuclidinol | 88–92 | Mild H₂ pressure |
Racemic 3-substituted quinuclidinols are resolved via kinetic resolution or diastereomeric salt formation. Kinetic resolution leverages enantioselective reactions:
Whole-cell biocatalysts from Actinomycetes, particularly Rhodococcus and Nocardia spp., enable enantioselective carbonyl reductions. Rhodococcus ruber DSM 44541 expresses alcohol dehydrogenases (ADHs) that reduce 3-quinuclidinone to (S)-3-quinuclidinol with high stereoselectivity [3] [6]. Similarly, Nocardia corallina B-276 oxidizes specific alcohol enantiomers, facilitating kinetic resolutions for chiral synthons. Rhodococcus erythropolis ADHs exhibit broad substrate scope, reducing aliphatic and aryl ketones to (S)-alcohols with space-time yields up to 260 g/L/day in biphasic systems when coupled with cofactor regeneration systems (e.g., formate dehydrogenase or glucose dehydrogenase) [3] [6]. These microbes tolerate organic solvents (e.g., cyclohexane) and exhibit high catalytic redundancy, making them robust biocatalytic platforms [3].
Epoxide hydrolases (EHs) from microbial sources catalyze the asymmetric hydrolysis of racemic epoxides. Bacterial EHs, particularly from Rhodococcus spp., exhibit high enantioselectivity toward 2,2- and 2,3-disubstituted epoxides, yielding enantiopure diols or residual epoxides [4]. For example, Rhodococcal EHs hydrolyze glycidyl derivatives with enantiomeric ratios (E) >200, enabling enantioconvergent processes where a single diol enantiomer forms from a racemic epoxide mixture. Recombinant EHs expressed in E. coli allow optimized activity and simplified purification. Lipases and esterases further facilitate kinetic resolution via enantioselective acylation of racemic quinuclidinols, achieving ee values >95% in organic media [4] [6].
Table 3: Microbial Biocatalysts for Stereoselective Transformations
| Biocatalyst | Reaction Type | Substrate Specificity | Enantioselectivity (ee) | Product Application |
|---|---|---|---|---|
| Rhodococcus ruber DSM 44541 ADH | Ketone Reduction | Aliphatic/Aryl Ketones | (S)-Alcohols: >95% | Chiral Building Blocks |
| Nocardia corallina B-276 | Alcohol Oxidation | meta/para-Substituted Arylmethanols | (R)-Alcohols: >99% | Resolution of Racemates |
| Rhodococcus erythropolis EH | Epoxide Hydrolysis | 2,2-/2,3-Disubstituted Epoxides | Diols: >90% | Enantiopure Vicinal Diols |
Solvent engineering profoundly impacts biocatalytic efficiency. Alizadeh's cyclization studies demonstrated that DMSO (dielectric constant ε ≈ 47) stabilizes polar transition states, affording 92% yield for azabicyclo[2.2.2]octanes at 25°C, while ethanol (ε ≈ 24) and water (ε ≈ 80) gave ≤45% yields [3]. For whole-cell reductions, hydrophobic solvents like cyclohexane minimize enzyme denaturation and partition inhibitory products (e.g., acetophenone in ketone reductions). Temperature gradients also enhance sustainability: low temperatures (0–25°C) favor kinetic control in stereoselective steps, while higher temperatures (80–120°C) drive thermodynamically controlled cyclizations without metal catalysts [3]. Atom-economy is improved via tandem biocatalysis; e.g., coupling Rhodococcal ADHs with ω-transaminases enables direct amination of benzylic alcohols in one-pot cascades, minimizing waste [3].
Table 4: Solvent Effects on Key Synthetic Steps
| Synthetic Step | Optimal Solvent | Suboptimal Solvent(s) | Yield (%) | Rationale |
|---|---|---|---|---|
| Base-Mediated Cyclization | DMSO | Ethanol, Water | 92 vs. ≤45 | Polar transition state stabilization |
| Whole-Cell Reduction | Cyclohexane | Methanol, Acetonitrile | >80 vs. <30 | Enzyme stability, substrate partitioning |
| Chloroformate-Mediated Chlorination | Cyclohexane | THF, DMF | 94.2 vs. <70 | Minimized side reactions |
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2